4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridine and trifluoromethoxyphenyl groups. Common reagents used in these steps include thionyl chloride, trifluoromethoxybenzene, and pyridine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-(4-pyridinyl)-N-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamide
- 4-methyl-2-(4-pyridinyl)-N-[4-(chloromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of 4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications compared to its analogs.
Properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-10-14(26-16(22-10)11-6-8-21-9-7-11)15(24)23-12-2-4-13(5-3-12)25-17(18,19)20/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJBNVUEWZOCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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